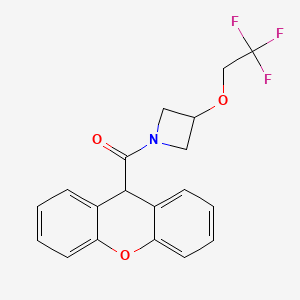

(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)(9H-xanthen-9-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (3-(2,2,2-trifluoroethoxy)azetidin-1-yl)(9H-xanthen-9-yl)methanone, also known as TFX, is a novel chemical that has gained significant attention in the scientific community due to its potential applications in various fields. TFX is a small molecule that has a unique structure, which makes it an attractive candidate for use in scientific research.

Wissenschaftliche Forschungsanwendungen

Catalytic Asymmetric Additions

A practical approach for the synthesis of enantiopure compounds using chiral azetidines as a backbone for catalytic asymmetric induction reactions has been developed. This involves the construction of the azetidine ring and evaluation in asymmetric ethylation, methylation, arylation, and alkynylation of aldehydes, achieving high enantioselectivity. The bulky group adjacent to the azetidine ring plays a significant role in the enantioselectivities observed, suggesting the potential of four-membered heterocycles in catalysis (Wang et al., 2008).

Protective Groups in Peptide Synthesis

The development of novel protecting groups for cysteine using xanthenyl groups demonstrates their utility in solid-phase peptide synthesis. These groups offer selective removal capabilities under mild conditions, facilitating the synthesis of peptides with complex structures. This advancement underscores the versatility of xanthenyl derivatives in synthetic chemistry (Han & Bárány, 1997).

Xanthone Synthesis via Oxidation Reactions

Research into the synthesis of xanthones and related compounds through oxidation reactions has provided insights into the reactivity and potential applications of xanthenes in medicinal chemistry. The synthesis process highlights the versatility of xanthenes as precursors in the generation of complex organic molecules (Johnson et al., 2010).

Fluorescence Probes Development

The design and synthesis of novel fluorescence probes based on xanthenyl derivatives for the detection of reactive oxygen species (ROS) demonstrate their potential in biological and chemical applications. These probes offer selectivity and resistance to autoxidation, providing reliable tools for studying ROS in various contexts (Setsukinai et al., 2003).

Eigenschaften

IUPAC Name |

[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]-(9H-xanthen-9-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO3/c20-19(21,22)11-25-12-9-23(10-12)18(24)17-13-5-1-3-7-15(13)26-16-8-4-2-6-14(16)17/h1-8,12,17H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIHHHWFECXHSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-isopropylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2436292.png)

![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperidine hydrochloride](/img/structure/B2436293.png)

![5-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-methoxybenzamide](/img/structure/B2436299.png)

![2-[cyclopentyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2436306.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2436309.png)

![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2436311.png)